molecular formula C11H9BrN4 B8629732 2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine

2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine

Cat. No.: B8629732
M. Wt: 277.12 g/mol
InChI Key: LKDUIAFRLXCNAB-UHFFFAOYSA-N
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Description

2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine is a heterocyclic compound that features a pyridine ring substituted with a bromo group, an ethynyl linkage, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The ethynyl linkage and the pyrazole moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a bromo group, an ethynyl linkage, and a pyrazole moiety makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H9BrN4

Molecular Weight

277.12 g/mol

IUPAC Name

2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine

InChI

InChI=1S/C11H9BrN4/c1-16-7-8(5-15-16)2-3-9-6-14-11(12)4-10(9)13/h4-7H,1H3,(H2,13,14)

InChI Key

LKDUIAFRLXCNAB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C#CC2=CN=C(C=C2N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Amino-2-bromo-5-iodopyridine (5) (2.58 g 8.63 mmole), copper(I) iodide (164 mg 0.86 mmole) and bis(triphenylphosphine)palladium dichloride (216 mg 0.432 mmole) were weighed into a 100 mL flask and DMF (25 mL) with triethylamine (22 mL) was added. The mixture was stirred at r.t. for 15 minutes under nitrogen. 4-Ethynyl-1-methyl-1H-pyrazole (20) (945 mg at 100%, 8.91 mmole) in DMF (10 mL) and triethylamine (5 mL) was added to the flask. The reaction was stirred at r.t. for 1.75 hrs. The reaction was diluted with ethyl acetate (450 mL) and the solution was washed with water (3×240 mL), brine (120 mL), dried and evaporated. The residue was flash chromatographed (silica/ethyl acetate) to give the title compound (2.11 g, 88%). 1H-NMR (CDCl3, 500 MHz): δ 3.94 (s, 3H), 4.80 (br s, 2H), 6.79 (s, 1H), 7.59 (s, 1H), 7.66 (s, 1H), 8.15 (s, 1H).
Quantity
2.58 g
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
164 mg
Type
catalyst
Reaction Step One
Quantity
216 mg
Type
catalyst
Reaction Step One
Quantity
945 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Three
Quantity
22 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
88%

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